3-(2-Chloro-5-methoxyphenyl)aniline, HCl
Description
3-(2-Chloro-5-methoxyphenyl)aniline, HCl is a hydrochloride salt of a substituted aniline derivative. The compound features a central aniline group (C₆H₅NH₂) linked to a 2-chloro-5-methoxyphenyl substituent. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and reactivity. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis, leveraging their aromatic amine functionality for further functionalization .
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-16-11-5-6-13(14)12(8-11)9-3-2-4-10(15)7-9;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWBBZRCZKYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-17-7 | |
| Record name | [1,1′-Biphenyl]-3-amine, 2′-chloro-5′-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methoxyphenyl)aniline, HCl typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methoxybenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of 3-(2-Chloro-5-methoxyphenyl)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methoxyphenyl)aniline, HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-(2-Chloro-5-methoxyphenyl)aniline, HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)aniline, HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-Chloro-5-methoxyphenyl)aniline, HCl can be contextualized against related compounds (Table 1). Key differentiating factors include halogen substitution patterns, additional functional groups, and molecular weight.
Table 1: Comparison of Structural and Functional Properties
Structural and Electronic Differences
- Halogen Substitution: Compared to 3-(4-Chlorophenyl)aniline, HCl , the target compound’s chloro group at the 2-position (vs.
- Fluorine vs. Methoxy : The 3-(3-Chloro-5-fluorophenyl)aniline, HCl incorporates fluorine, which enhances metabolic stability in drug candidates but lacks the electron-donating methoxy group present in the target compound.
- Functional Group Diversity: The oxolane carbonyl group in 5-Chloro-2-(oxolane-3-carbonyl)aniline HCl introduces a cyclic ether moiety, expanding solubility in non-polar solvents compared to the target compound’s aromatic system.
Physicochemical Properties
- Solubility: The trifluoromethyl group in 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline increases lipophilicity (logP ~3.5), whereas the target compound’s methoxy group may improve aqueous solubility slightly.
- Reactivity : The hydrazine derivative in (2-Chloro-5-methoxyphenyl)hydrazine HCl is more nucleophilic, enabling condensation reactions inaccessible to the aniline-based target compound.
Biological Activity
3-(2-Chloro-5-methoxyphenyl)aniline hydrochloride (CAS No. 1355248-17-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a chloro and methoxy substituent on the phenyl ring, which influences its interaction with biological targets.
- Molecular Formula : C13H12ClN
- Molecular Weight : 235.69 g/mol
- IUPAC Name : 3-(2-Chloro-5-methoxyphenyl)aniline hydrochloride
Biological Activity Overview
Research indicates that 3-(2-Chloro-5-methoxyphenyl)aniline, HCl exhibits various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The following sections detail these activities supported by case studies and findings from recent research.
Anticancer Activity
A significant area of research focuses on the compound's anticancer properties. Studies have shown that derivatives of aniline compounds can inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of anilino derivatives, compounds similar to 3-(2-Chloro-5-methoxyphenyl)aniline were assessed against several cancer cell lines, including:
- HepG2 (Hepatocellular carcinoma)
- A549 (Lung carcinoma)
- MDA-MB-231 (Breast cancer)
The results indicated that certain derivatives exhibited IC50 values in the range of 1.75 to 27.91 µM, demonstrating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of 3-(2-Chloro-5-methoxyphenyl)aniline have also been investigated. Its structural features contribute to its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- MIC against Staphylococcus aureus : 16 µg/mL
- MIC against Escherichia coli : 32 µg/mL
These findings suggest that the presence of halogen and methoxy groups enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor.
Case Study: EGFR Inhibition
Research into the inhibition of epidermal growth factor receptor (EGFR) by anilino derivatives has shown promising results. The compound's ability to inhibit EGFR activity was evaluated using kinase assays, revealing concentration-dependent inhibition with IC50 values comparable to established inhibitors like erlotinib .
The mechanism by which 3-(2-Chloro-5-methoxyphenyl)aniline exerts its biological effects is believed to involve:
- Interference with protein synthesis : Through binding to specific receptors or enzymes.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
The presence of electron-withdrawing groups such as chlorine enhances the reactivity of the aniline nitrogen, facilitating interactions with biological macromolecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
